molecular formula C7H11N3O2 B2737740 5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester CAS No. 1029052-29-6

5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester

Cat. No. B2737740
M. Wt: 169.184
InChI Key: HLZPTCYAOAVRLV-UHFFFAOYSA-N
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Description

5-Amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester is a heterocyclic compound with the following chemical formula: C₇H₁₀N₂O₂ . It belongs to the class of pyrazoles , which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for the preparation of more complex heterocyclic systems, particularly in the pharmaceutical field .

3.

Molecular Structure Analysis

The molecular structure of 5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester consists of a pyrazole ring with an amino group (NH₂) at the 5-position, an ethyl group (CH₃CH₂-) at the 2-position, and a carboxylic acid methyl ester group (COOCH₃) at the 3-position . The arrangement of these functional groups influences its reactivity and properties.

4.

Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Its reactivity depends on factors such as tautomeric forms and conformational preferences . Investigating specific reactions involving this compound would require detailed experimental studies.

properties

IUPAC Name

methyl 5-amino-2-ethylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZPTCYAOAVRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl ester

Synthesis routes and methods I

Procedure details

To 2-ethyl-5-nitro-2H-pyrazole-3-carboxylic acid methyl ester (526, 1.30 g, 6.53 mmol) in methanol (60.0 mL) was added 20% Pd(OH)2/C (0.1 g). The reaction was stirred under an atmosphere of hydrogen overnight. The reaction was filtered and concentrated to give a light yellow solid (527, 1.0 g, 90.6%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-ethyl-5-nitro-2H-pyrazole-3-carboxylic acid methyl ester (526, 1.30 g, 6.53 mmol) in methanol (60.0 mL) was added 20% Pd(OH)2C (0.1 g). The reaction was stirred under an atmosphere of hydrogen overnight. The reaction was filtered and concentrated to give a light yellow solid (527, 1.0 g, 90.6%).
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OH)2C
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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